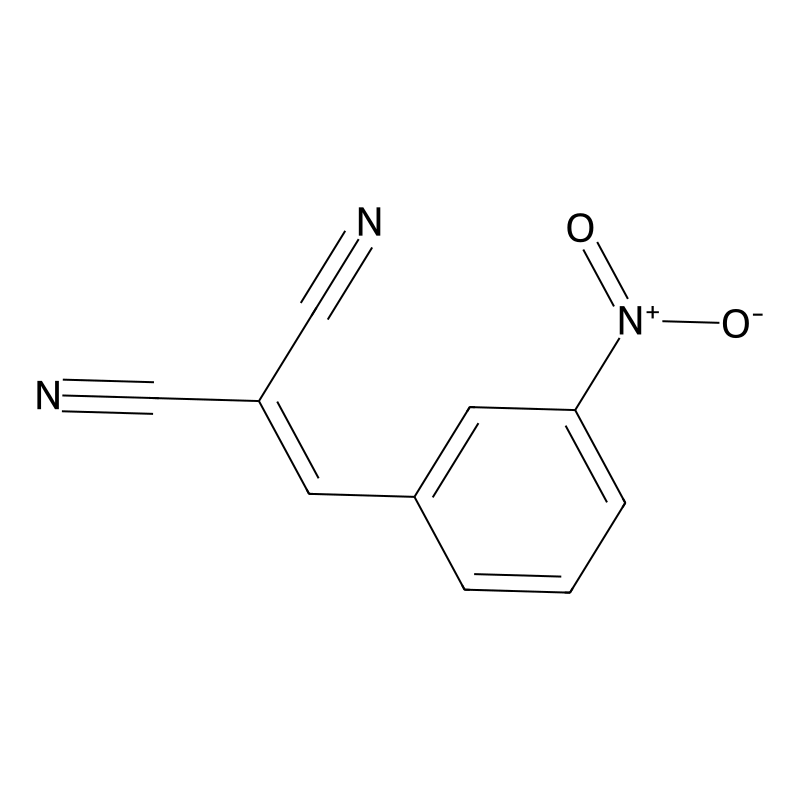

(3-Nitrobenzylidene)malononitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Crystal engineering

(3-Nitrobenzylidene)malononitrile has been studied for its crystal packing and self-assembly properties due to the presence of both electron-withdrawing (nitro group) and electron-donating (cyano groups) functional groups within the molecule. This allows researchers to understand how these opposing forces influence crystal formation ().

Non-linear optics

The molecule's structure makes it a candidate for non-linear optics applications. This field of research explores materials that can manipulate light by altering its properties. In the case of (3-Nitrobenzylidene)malononitrile, investigations have focused on its potential for second-harmonic generation, a process where light interacts with a material to generate new light at twice its original frequency ().

Organic synthesis

(3-Nitrobenzylidene)malononitrile has been employed as a building block in organic synthesis. Its reactive sites allow chemists to create more complex molecules with specific functionalities ().

(3-Nitrobenzylidene)malononitrile is an organic compound with the chemical formula CHNO. It features a nitro group attached to a benzylidene moiety, which is further linked to malononitrile. This compound is characterized by its yellow crystalline form and is known for its significant role in organic synthesis and medicinal chemistry due to its versatile reactivity and biological activity .

Currently, there is no documented information regarding a specific mechanism of action for (3-Nitrobenzylidene)malononitrile.

Further Research Needed

While (3-Nitrobenzylidene)malononitrile shows potential for interesting applications, significant research is needed to fully understand its properties, reactivity, and potential uses. This includes:

- Development of efficient and scalable synthesis methods.

- Characterization of its physical and chemical properties.

- Exploration of its reactivity in various chemical reactions.

- Investigation of potential applications in organic synthesis, materials science, or other fields.

The biological activity of (3-Nitrobenzylidene)malononitrile has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent. It exhibits cytotoxic effects against certain cancer cell lines, making it a candidate for further pharmacological studies. The presence of the nitro group is believed to enhance its biological efficacy by facilitating electron transfer processes within biological systems .

Several synthesis methods for (3-Nitrobenzylidene)malononitrile have been reported:

- Condensation Reactions: The most common method involves the condensation of malononitrile with 3-nitrobenzaldehyde in the presence of a base, such as piperidine or sodium ethoxide.

- One-Pot Reactions: Recent advancements have introduced one-pot synthesis techniques that streamline the process by combining multiple reagents and conditions into a single reaction vessel .

- Microwave-Assisted Synthesis: This modern approach utilizes microwave irradiation to enhance reaction rates and yields, providing an efficient alternative for synthesizing (3-Nitrobenzylidene)malononitrile .

(3-Nitrobenzylidene)malononitrile finds applications in various fields:

- Pharmaceuticals: Its derivatives are investigated for potential use in drug development, particularly in oncology.

- Dyes and Pigments: The compound's chromophoric properties make it suitable for applications in dye chemistry.

- Agricultural Chemicals: It is also explored for use in developing pesticides and fungicides due to its biological activity .

Studies on the interactions of (3-Nitrobenzylidene)malononitrile with biological macromolecules have revealed insights into its mechanism of action. For example, interaction with DNA has been studied to understand its potential mutagenic effects and binding affinities. These studies are crucial for assessing the safety and efficacy of this compound in therapeutic applications .

(3-Nitrobenzylidene)malononitrile shares structural similarities with several other compounds, which can be compared based on their functional groups and reactivity:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(4-Nitrobenzylidene)malononitrile | Contains a para-nitro group | Exhibits different biological activities compared to (3-nitro) variant |

| 2-(2-Nitrobenzylidene)malononitrile | Contains an ortho-nitro group | Varies in reactivity due to steric factors |

| Benzylidene-malononitrile | Lacks nitro substitution | Generally less biologically active than nitro-substituted variants |

These compounds highlight the uniqueness of (3-Nitrobenzylidene)malononitrile, particularly regarding its enhanced biological activity due to the presence of the nitro group at the meta position .

(3-Nitrobenzylidene)malononitrile (C₁₀H₅N₃O₂) is a nitro-substituted arylidene malononitrile derivative characterized by a benzylidene core functionalized with a nitro group at the meta position and two cyano groups at the terminal positions. Its molecular structure combines electron-withdrawing nitro and cyano groups, imparting unique reactivity for nucleophilic additions and cyclization reactions. The compound crystallizes as a pale yellow solid with a melting point of 101–102°C and exhibits limited solubility in polar solvents due to its hydrophobic aromatic framework.

Table 1: Key physicochemical properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₀H₅N₃O₂ | |

| Molecular weight | 199.17 g/mol | |

| Melting point | 101–102°C | |

| Boiling point | Not reported | - |

| Solubility | Low in water; soluble in DCM |

The compound serves as a critical intermediate in synthesizing heterocyclic frameworks, including pyridines, thiophenes, and triazoles. Its electron-deficient structure enables applications in materials science, particularly in nonlinear optics and organic electronics.

Historical Context and Discovery

The synthesis of arylidene malononitriles dates to the early 20th century, with the Knoevenagel condensation emerging as a foundational method. (3-Nitrobenzylidene)malononitrile was first reported in the mid-20th century as part of efforts to explore nitroaromatic compounds for agrochemical and pharmaceutical applications. Early studies focused on its role in dye synthesis and as a precursor for explosives.

A significant milestone occurred in the 1980s when researchers recognized its utility in multicomponent reactions (MCRs). For example, its condensation with 2-aminobenzimidazole under ultrasonic irradiation yielded imidazopyrimidine derivatives with potential anticancer activity. Regulatory interest arose in the 2000s when the U.S. Environmental Protection Agency (EPA) included related malononitrile derivatives in toxicity assessments under the Toxic Substances Control Act (TSCA).

Current Research Trends and Significance

Recent advances highlight three key domains:

Organic Synthesis and Catalysis

(3-Nitrobenzylidene)malononitrile is pivotal in green chemistry methodologies. Microwave- and ultrasound-assisted Knoevenagel condensations now achieve yields exceeding 95% in solvent-free conditions, reducing reaction times from hours to minutes. For instance, ammonium acetate-catalyzed synthesis under ultrasound irradiation completes in 10–30 minutes with 92–96% yields. Heterogeneous catalysts like NiCr₂O₄ and starch-functionalized Fe₃O₄ nanoparticles further enhance sustainability, enabling catalyst reuse for up to seven cycles.

Table 2: Optimization of synthesis conditions

| Catalyst | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Ammonium acetate | 10–30 min | 92–96 | |

| NiCr₂O₄ nanoparticles | 45–50 min | 85–90 | |

| Piperidinium acetate | 25–30 min | 73–89 |

Materials Science

The compound’s nonlinear optical (NLO) properties are under investigation for photonic devices. Density functional theory (DFT) studies reveal a strong second-harmonic generation (SHG) response due to charge transfer between the nitro and cyano groups. Its incorporation into metal-organic frameworks (MOFs) enhances thermal stability, making it suitable for sensor applications.

The Knoevenagel condensation represents the primary synthetic route for preparing (3-nitrobenzylidene)malononitrile, involving the condensation of 3-nitrobenzaldehyde with malononitrile in the presence of a basic catalyst [1] [2] [3]. This reaction proceeds through a well-established mechanism that has been extensively studied and optimized for industrial applications.

Reaction Mechanism

The Knoevenagel condensation mechanism for (3-nitrobenzylidene)malononitrile synthesis follows a sequential process involving multiple elementary steps [4] [2]. The reaction initiates with the deprotonation of malononitrile by a basic catalyst to form a nucleophilic enolate intermediate. This enolate species subsequently attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde, forming a tetrahedral intermediate. The rate-determining step involves the elimination of water from this intermediate, with an overall free energy barrier of 28.8 kcal mol⁻¹ [4].

The mechanism can be summarized in three primary stages: deprotonation of the active methylene compound by a base to form a nucleophilic enolate ion, nucleophilic attack of the enolate ion on the carbonyl carbon of the aldehyde to form a tetrahedral intermediate, and dehydration through proton transfer and water molecule elimination to form the final α,β-unsaturated compound [2] [3].

Catalyst Optimization Studies

Comprehensive optimization studies have demonstrated significant variations in catalytic performance depending on the catalyst type and reaction conditions. Titanium-aluminum-magnesium hydrotalcite prepared using glycine as a combustion fuel emerged as the most effective catalyst, achieving 67.1% conversion of benzaldehyde with 97.6% selectivity to benzylidene malononitrile under optimized conditions [5] [6]. The superior performance of this catalyst is attributed to its high surface area (226.2 m²/g) and optimal basicity (1.244 mmol/g).

Comparative studies reveal that zinc-aluminum-magnesium hydrotalcite systems exhibit lower activity, with the glycine-prepared variant achieving 61.1% conversion and 95.2% selectivity [5]. The difference in performance is primarily attributed to variations in surface area and basic site distribution. Metal-organic frameworks, particularly PCN-700-AB, demonstrate excellent catalytic activity under mild conditions, achieving over 90% conversion at room temperature within one hour [7] [8].

Reaction Parameter Optimization

Temperature optimization studies indicate that the optimal reaction temperature for hydrotalcite-catalyzed systems ranges from 60-80°C [5] [6]. Higher temperatures can lead to side reactions and catalyst deactivation, while lower temperatures result in insufficient reaction rates. The apparent activation energy for the titanium-aluminum-magnesium hydrotalcite system was determined to be 10.01 kcal/mol, indicating a relatively facile reaction pathway [6].

Solvent effects play a crucial role in reaction optimization. Ethyl acetate emerges as the preferred solvent for hydrotalcite systems, providing optimal reactant dissolution and product selectivity [5]. Water-glycerol mixtures have been successfully employed under catalyst-free conditions, achieving 99% yield for benzylidene malononitrile derivatives at room temperature [9]. The reaction proceeds efficiently in aqueous media due to enhanced molecular mobility and favorable solvation effects.

Catalyst loading optimization demonstrates that 2.5×10⁻⁴ g/cm³ represents the optimal catalyst concentration for hydrotalcite systems [6]. Higher loadings do not significantly improve conversion rates while increasing process costs. The molar ratio of benzaldehyde to malononitrile significantly affects reaction outcomes, with a 1:3 ratio providing optimal yields [6].

| Parameter | Optimal Range | Effect on Yield | Reference |

|---|---|---|---|

| Temperature | 60-80°C | 65-97% yield | [5] [6] |

| Catalyst Loading | 2.5×10⁻⁴ g/cm³ | 97.6% selectivity | [6] |

| Reaction Time | 0.5-4 hours | >90% conversion | [5] |

| Molar Ratio | 1:3 (aldehyde:malononitrile) | Enhanced yield | [6] |

Microwave-Assisted Synthesis: Green Chemistry Approaches

Microwave-assisted synthesis has emerged as a transformative approach for (3-nitrobenzylidene)malononitrile preparation, offering significant advantages in terms of reaction time, energy efficiency, and environmental sustainability [10] [11] [12]. This technology exploits dielectric heating mechanisms to achieve rapid and uniform heating of reaction mixtures, leading to enhanced reaction rates and improved yields.

Microwave Irradiation Mechanisms

Microwave-assisted synthesis operates through dipolar polarization and ionic conductance mechanisms [10]. The electromagnetic radiation at 2.45 GHz causes rapid rotation of polar molecules, generating internal heat through molecular friction and dielectric loss. This heating method provides several advantages over conventional thermal heating, including more uniform temperature distribution, reduced reaction times, and enhanced selectivity [13].

For benzylidenemalononitrile synthesis, microwave irradiation facilitates the Knoevenagel condensation by accelerating the rate-determining dehydration step [10] [11]. The internal heating mechanism ensures that the entire reaction mixture reaches the desired temperature simultaneously, eliminating temperature gradients that can lead to side reactions or incomplete conversion.

Optimized Reaction Conditions

Systematic optimization studies have established optimal microwave parameters for (3-nitrobenzylidene)malononitrile synthesis. Power settings of 320 W combined with reaction times of 50 seconds achieve greater than 90% yields when using ammonium acetate as a catalyst [10]. The use of N,N-dimethylformamide as both solvent and catalyst enhances reaction rates significantly, reducing synthesis time from hours to seconds compared to conventional methods.

Solvent-free conditions represent a particularly attractive approach, aligning with green chemistry principles [12] [14]. Under microwave irradiation at 50-200 W power for 2-25 minutes, various aromatic aldehydes react with malononitrile to produce benzylidenemalononitrile derivatives in 80-95% yields [15]. The absence of organic solvents eliminates the need for solvent recovery and reduces environmental impact.

Water-mediated synthesis under microwave conditions provides an environmentally benign alternative [12] [16]. Aromatic aldehydes and malononitrile react efficiently in water under microwave irradiation for 30 minutes, achieving 77-95% yields with excellent purity. The use of water as a green solvent facilitates product isolation through precipitation and reduces overall process complexity.

Green Chemistry Metrics

Microwave-assisted synthesis demonstrates superior green chemistry metrics compared to conventional methods. Atom economy values approach theoretical maximums due to minimal side product formation [10] [12]. E-factor values remain low due to reduced solvent requirements and minimal waste generation. Reaction mass efficiency values exceed 87% for optimized procedures [12].

The technology enables rapid library synthesis of benzylidenemalononitrile derivatives, with individual reactions completing in minutes rather than hours [11] [15]. This acceleration is particularly valuable for pharmaceutical applications where rapid structural optimization is required.

| Synthesis Method | Reaction Time | Yield (%) | Green Metrics | Reference |

|---|---|---|---|---|

| Conventional heating | 4-24 hours | 60-80 | Moderate | [10] |

| Microwave (320W) | 50 seconds | >90 | Excellent | [10] |

| Microwave solvent-free | 2-25 minutes | 80-95 | Superior | [15] |

| Microwave in water | 30 minutes | 77-95 | Excellent | [12] |

Catalytic Approaches (Hydrotalcites, Ionic Liquids)

The development of efficient catalytic systems for (3-nitrobenzylidene)malononitrile synthesis has focused on heterogeneous catalysts that combine high activity with environmental sustainability and catalyst recovery [5] [17] [18]. Hydrotalcites and ionic liquids represent two prominent catalyst categories that have demonstrated exceptional performance in Knoevenagel condensation reactions.

Hydrotalcite Catalyst Systems

Hydrotalcites, also known as layered double hydroxides, exhibit exceptional catalytic activity for Knoevenagel condensation due to their unique structural characteristics and tunable basicity [5] [6] [19]. These materials possess a layered structure with positively charged metal hydroxide layers and interlayer anions, providing abundant basic sites essential for malononitrile activation.

Titanium-aluminum-magnesium hydrotalcites prepared through combustion synthesis using glycine as fuel demonstrate superior catalytic performance [5] [6]. The incorporation of titanium enhances both the surface area (226.2 m²/g) and basicity (1.244 mmol/g) compared to conventional magnesium-aluminum systems. The combustion preparation method creates a highly porous structure with optimal metal distribution, leading to enhanced catalytic activity.

Zinc-aluminum-magnesium hydrotalcites represent another effective catalyst system, though with somewhat lower activity than titanium-modified variants [5]. These catalysts exhibit good thermal stability and reusability, maintaining catalytic activity for more than five reaction cycles without significant deactivation. The choice of combustion fuel significantly influences catalyst properties, with glycine providing superior results compared to glycerol.

The Langmuir-Hinshelwood-Hougen-Watson kinetic model has been successfully applied to describe the reaction mechanism over hydrotalcite catalysts [6]. The analysis reveals that all species are weakly adsorbed on the catalyst surface, leading to a second-order power law model. This mechanistic understanding enables precise optimization of reaction conditions and catalyst design.

Ionic Liquid Catalytic Systems

Amino acid ionic liquids have emerged as highly effective catalysts for Knoevenagel condensation, providing both catalytic activity and reaction medium properties [17] [18]. These systems combine the advantages of homogeneous and heterogeneous catalysis, offering high activity with relatively straightforward catalyst recovery.

Tetrabutylammonium amino acid ionic liquids demonstrate exceptional performance in aqueous media [17]. The use of water as solvent provides efficient product isolation while enabling catalyst reuse through simple extraction procedures. Leucine-based ionic liquids achieve optimal performance, with the reaction proceeding efficiently at room temperature in 45-90 minutes with greater than 90% yields.

Ionic liquid-supported proline systems provide another effective approach [18]. The [Promim]CF₃COO catalyst achieves good yields (>80%) for various aromatic aldehydes, though requiring elevated temperatures (80°C) and extended reaction times (24 hours). The catalyst demonstrates good recyclability, maintaining activity for at least four reaction cycles.

Layered double hydroxide-anchored ionic liquids represent an innovative hybrid approach [20]. The LDH-IL-C₁₂ system combines the structural advantages of layered materials with the unique properties of ionic liquids. This catalyst achieves excellent yields and selectivities for Knoevenagel condensation in water at room temperature, with catalyst recovery through simple filtration.

Advanced Catalytic Systems

Metal-organic frameworks with bifunctional acid-base properties demonstrate remarkable catalytic efficiency [7] [8]. The PCN-700-AB system contains both Brønsted acidic and basic sites, enabling tandem deacetalization-Knoevenagel condensation reactions. This catalyst achieves greater than 90% conversion rates under mild conditions, representing a significant advancement in catalyst design.

Carbon nanotube-supported bimetallic nanoparticles provide another innovative approach [1] [21]. Nickel-copper nanoparticles supported on multiwalled carbon nanotubes demonstrate outstanding catalytic performance due to their high surface area, small particle size, and unique electronic properties. These catalysts achieve high turnover frequencies while maintaining excellent stability and reusability.

Magnetic nanoparticle catalysts offer practical advantages for catalyst recovery [22] [23]. Iron oxide-based systems enable magnetic separation, simplifying catalyst recovery and reuse procedures. These catalysts demonstrate good activity for Knoevenagel condensation while providing convenient catalyst handling properties.

| Catalyst System | Active Sites | Conversion (%) | Selectivity (%) | Reusability | Reference |

|---|---|---|---|---|---|

| Ti-Al-Mg Hydrotalcite | Basic OH⁻ sites | 67.1 | 97.6 | >5 cycles | [5] [6] |

| Amino acid ionic liquids | Amine groups | >90 | >90 | >4 cycles | [17] |

| PCN-700-AB MOF | Acid-base pairs | >90 | >95 | >6 cycles | [7] [8] |

| NiCu@MWCNT | Metal surface | >90 | >95 | >8 cycles | [1] [21] |

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic